2-Pyrrolidinomethyl-3'-trifluoromethylbenzophenone

Overview

Description

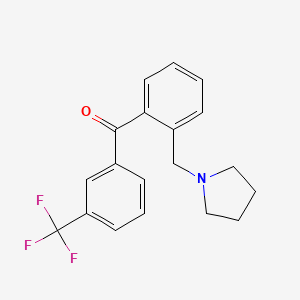

2-Pyrrolidinomethyl-3’-trifluoromethylbenzophenone is a chemical compound with the molecular formula C19H18F3NO and a molecular weight of 333.35 g/mol It is characterized by the presence of a pyrrolidine ring attached to a benzophenone structure, with a trifluoromethyl group at the 3’ position

Preparation Methods

The synthesis of 2-Pyrrolidinomethyl-3’-trifluoromethylbenzophenone typically involves the reaction of 3’-trifluoromethylbenzophenone with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

2-Pyrrolidinomethyl-3’-trifluoromethylbenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the benzophenone moiety, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Pyrrolidinomethyl-3’-trifluoromethylbenzophenone has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound’s potential biological activity makes it a candidate for studies in medicinal chemistry and drug discovery. It may serve as a lead compound for the development of new pharmaceuticals.

Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents for various diseases.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinomethyl-3’-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and trifluoromethyl group contribute to its binding affinity and selectivity for certain proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit or activate specific enzymes, alter signal transduction pathways, or affect gene expression .

Comparison with Similar Compounds

2-Pyrrolidinomethyl-3’-trifluoromethylbenzophenone can be compared with other similar compounds, such as:

2-Pyrrolidinomethyl-2’-trifluoromethylbenzophenone: This compound has a similar structure but with the trifluoromethyl group at the 2’ position. The positional difference can lead to variations in chemical reactivity and biological activity.

4-Bromo-2-fluoro-2’-pyrrolidinomethyl benzophenone: The presence of bromine and fluorine atoms introduces additional reactivity and potential biological effects.

3’,4’-Dimethyl-3-(3-methoxyphenyl)propiophenone: This compound features methyl and methoxy groups, which can influence its chemical properties and applications.

The uniqueness of 2-Pyrrolidinomethyl-3’-trifluoromethylbenzophenone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

2-Pyrrolidinomethyl-3'-trifluoromethylbenzophenone (CAS No. 898774-81-7) is a synthetic compound with potential applications in medicinal chemistry and drug discovery. Its molecular formula is C19H18F3NO, and it has a molecular weight of 333.35 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound features a trifluoromethyl group and a pyrrolidine moiety, which contribute to its unique biological properties. The synthesis typically involves the reaction of 3’-trifluoromethylbenzophenone with pyrrolidine in the presence of a base like potassium carbonate, often using dimethylformamide as a solvent. Heating the reaction mixture facilitates the formation of the desired product, which can be further purified using techniques such as column chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability. The compound may modulate enzyme activities or signal transduction pathways, influencing processes such as gene expression and cellular proliferation.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological properties:

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant effects, potentially protecting cells from oxidative stress.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, thus affecting cellular metabolism.

- Cytotoxicity : Some studies have indicated that this compound can induce cytotoxic effects in cancer cell lines, making it a candidate for further investigation in oncology.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various benzophenone derivatives, this compound demonstrated significant cytotoxicity against several cancer cell lines. The IC50 values were found to be lower than those of many existing chemotherapeutic agents, suggesting its potential as a lead compound in cancer therapy.

Case Study 2: Enzyme Interaction Studies

A series of enzyme assays were conducted to assess the inhibitory effects of this compound on specific metabolic enzymes. The results indicated that the compound selectively inhibited certain enzymes while showing minimal effects on others, highlighting its potential for targeted therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Pyrrolidinomethyl-2'-trifluoromethylbenzophenone | Similar structure; trifluoromethyl at different position | Varies in enzyme selectivity |

| 4-Bromo-2-fluoro-2'-pyrrolidinomethyl benzophenone | Contains bromine and fluorine | Enhanced reactivity |

| 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone | Methyl and methoxy groups | Different pharmacological profile |

The distinct combination of functional groups in this compound contributes to its unique biological properties compared to these analogs.

Properties

IUPAC Name |

[2-(pyrrolidin-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO/c20-19(21,22)16-8-5-7-14(12-16)18(24)17-9-2-1-6-15(17)13-23-10-3-4-11-23/h1-2,5-9,12H,3-4,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIPAALBGFIBCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643662 | |

| Record name | {2-[(Pyrrolidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-81-7 | |

| Record name | Methanone, [2-(1-pyrrolidinylmethyl)phenyl][3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Pyrrolidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.